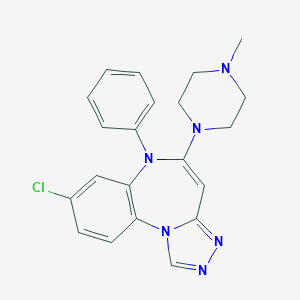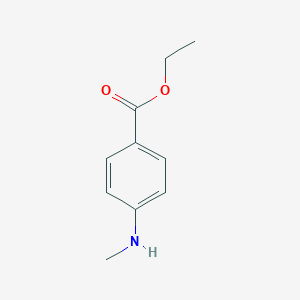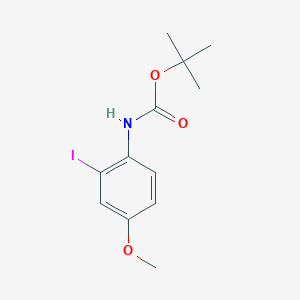
Tert-butyl 2-iodo-4-methoxyphenylcarbamate
Descripción general
Descripción
Tert-butyl 2-iodo-4-methoxyphenylcarbamate is a chemical compound with the molecular formula C12H16INO3 . It has an average mass of 349.165 Da and a monoisotopic mass of 349.017487 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail . This method was reported to have improved yield and easy purification .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms .
Aplicaciones Científicas De Investigación
Synthesis and Building Blocks in Organic Chemistry
Tert-butyl 2-iodo-4-methoxyphenylcarbamate plays a significant role as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds demonstrate potential as building blocks for complex organic synthesis (Guinchard, Vallée, & Denis, 2005).
Enantioselective Synthesis in Drug Development
The compound is also used in enantioselective synthesis, a crucial process in drug development. An example includes its use in synthesizing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. This synthesis employs iodolactamization as a key step, demonstrating the compound's utility in creating biologically active molecules (Campbell et al., 2009).
Lithiation and Functionalization
This compound undergoes directed lithiation, a process where it is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process allows for the production of various substituted products, highlighting the compound's versatility in organic transformations (Smith, El‐Hiti, & Alshammari, 2013).
Antioxidant Activities
The compound's derivatives, such as 2,6-di-tert-butyl-4-methoxyphenol (DBHA), demonstrate significant H-atom donating activities, which are important in antioxidant studies. This property is essential in understanding the behavior of antioxidants in various media, contributing to research in food chemistry and pharmaceuticals (Barclay, Edwards, & Vinqvist, 1999).
Intermediate in Synthesis of Biologically Active Compounds
The compound serves as an intermediate in synthesizing various biologically active compounds, like omisertinib (AZD9291). Its synthesis from commercially available materials and the optimization of this synthetic method highlight its industrial and pharmaceutical relevance (Zhao, Guo, Lan, & Xu, 2017).
Photophysical Properties
Derivatives of this compound have been studied for their photophysical properties, which are relevant in the development of organic optoelectronic applications like OLEDs. This underscores the compound's potential in advanced material science applications (Hu et al., 2013).
Propiedades
IUPAC Name |
tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVBFDVJTIYVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356055 | |
| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157496-75-8 | |
| Record name | tert-butyl 2-iodo-4-methoxyphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


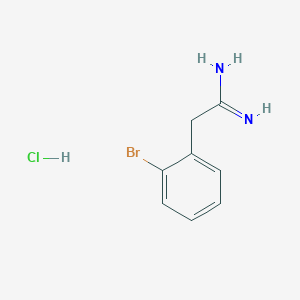

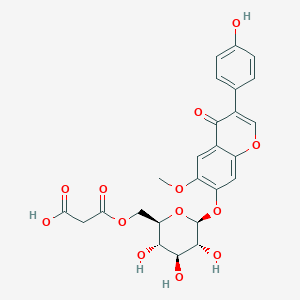

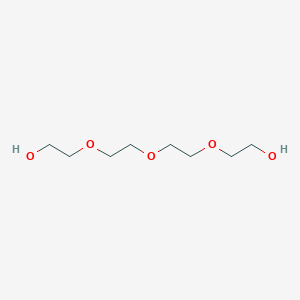
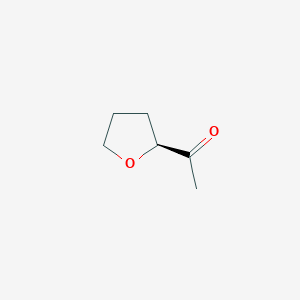
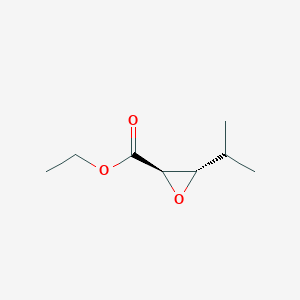
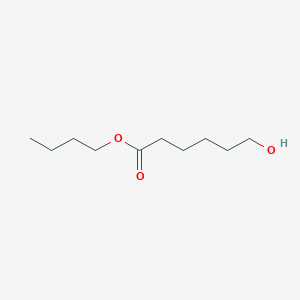
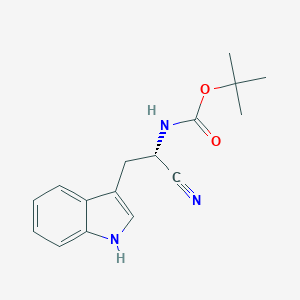
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
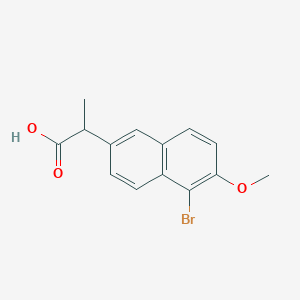
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
